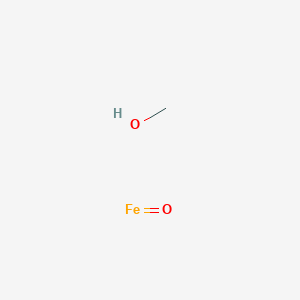![molecular formula C17H18N2O5S B14601486 O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine CAS No. 59602-65-2](/img/structure/B14601486.png)
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine is a complex organic compound that features a benzyl group, a nitrophenylsulfanyl group, and an L-threonine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the initial protection of the hydroxyl group of L-threonine, followed by the introduction of the benzyl group. The nitrophenylsulfanyl group is then introduced through a nucleophilic substitution reaction. The final step involves the deprotection of the hydroxyl group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of recyclable catalysts and green chemistry principles can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine can undergo various chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine involves its interaction with specific molecular targets. The nitrophenylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The L-threonine backbone can interact with enzymes and other proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
O-Benzyl-L-threonine: Lacks the nitrophenylsulfanyl group, making it less reactive.
N-[(2-nitrophenyl)sulfanyl]-L-threonine: Lacks the benzyl group, affecting its lipophilicity and reactivity.
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-D-threonine: The D-isomer of the compound, which may have different biological activity.
Uniqueness
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine is unique due to the presence of both the benzyl and nitrophenylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups with the L-threonine backbone makes this compound particularly versatile for various applications.
Properties
CAS No. |
59602-65-2 |
|---|---|
Molecular Formula |
C17H18N2O5S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S,3R)-2-[(2-nitrophenyl)sulfanylamino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H18N2O5S/c1-12(24-11-13-7-3-2-4-8-13)16(17(20)21)18-25-15-10-6-5-9-14(15)19(22)23/h2-10,12,16,18H,11H2,1H3,(H,20,21)/t12-,16+/m1/s1 |
InChI Key |
RMKCKMWTEXIMEB-WBMJQRKESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14601404.png)



![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)
![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)


![(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine](/img/structure/B14601471.png)


![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)


